N-(2-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide

Physicochemical property Lipophilicity Permeability

Substituting unvalidated indole-thioether analogs risks potency shifts. This 2-methoxyphenyl/N-propyl isomer provides the exact scaffold for kinase/GPCR selectivity mapping. • Balanced logP & clean PAINS profile for focused library inclusion • Use vs. 3-MeO congener (CAS 905699-58-3) as negative control for methoxy-position SAR • PROTAC-ready: sulfanyl linker & acetamide terminus offer orthogonal conjugation handles ≥95% purity; 1-50 mg packs or bulk custom synthesis available.

Molecular Formula C20H22N2O2S
Molecular Weight 354.47
CAS No. 905699-33-4
Cat. No. B2792014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
CAS905699-33-4
Molecular FormulaC20H22N2O2S
Molecular Weight354.47
Structural Identifiers
SMILESCCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C20H22N2O2S/c1-3-12-22-13-19(15-8-4-6-10-17(15)22)25-14-20(23)21-16-9-5-7-11-18(16)24-2/h4-11,13H,3,12,14H2,1-2H3,(H,21,23)
InChIKeyKUKLJRXYVDNDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide (CAS 905699-33-4) – A Structurally Defined Indole-Thioether Scaffold for Focused Screening Library Procurement


N-(2-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide (CAS 905699-33-4, molecular formula C20H22N2O2S, molecular weight 354.47 g/mol) is a synthetic research compound belonging to the indole-thioether-acetamide chemotype . The molecule features a 2-methoxyphenyl group attached to the acetamide nitrogen, a 1-propyl substituent on the indole ring, and a sulfanyl (–S–) bridge at the indole 3-position . This specific substitution pattern differentiates the compound from positional isomers (e.g., 3- or 4-methoxyphenyl variants) and N‑alkyl homologs (e.g., N‑ethyl or N‑methyl analogues), each of which may exhibit distinct physicochemical profiles and target-interaction landscapes . The compound is commercially available from screening-collection vendors at a typical purity of ≥95% and is supplied as a powder or DMSO stock solution .

Why N-(2-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide Cannot Be Simply Replaced by In-Class Analogues Without Risking Assay Reproducibility


Within the indole-thioether-acetamide family, subtle alterations—such as shifting the methoxy group from the 2- to the 3- or 4-position , replacing the N‑propyl chain with an ethyl or methyl group , or modifying the amide-side aryl moiety to a benzyl or naphthyl group—can profoundly alter lipophilicity, hydrogen-bonding capability, and molecular shape. These structural nuances directly impact membrane permeability, off‑target engagement, and solubility, making it impossible to assume that one member of this chemotype can stand in for another in a dose-response or selectivity experiment without revalidating assay behavior . For procurement decisions, the exact combination of 2‑methoxyphenyl orientation and N‑propyl chain length distinguishes CAS 905699-33-4 from its closest commercially available relatives, and substituting an unvalidated analog risks introducing undetected potency or selectivity shifts.

Quantitative Differentiation of N-(2-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide from Its Closest Analogues


Computed logP Advantage of the 2‑Methoxy Orientation Over the 3‑Methoxy Positional Isomer

In silico logP data from a commercial screening library provider indicate that the 2‑methoxyphenyl orientation of CAS 905699-33-4 yields a computed logP that is approximately 0.3–0.5 units lower than that of the 3‑methoxyphenyl positional isomer (CAS 905699‑58‑3) when other substituents remain constant . This suggests moderately reduced lipophilicity, which may correlate with better aqueous solubility and a differentiated pharmacokinetic profile.

Physicochemical property Lipophilicity Permeability

N‑Propyl vs. N‑Ethyl Indole Substituent: Influence on Molecular Weight and Topological Polar Surface Area (TPSA)

The target compound (C20H22N2O2S, MW 354.47 g/mol; TPSA ~45 Ų estimated) carries an N‑propyl group on the indole, whereas the closest N‑alkyl homologue commercially available is the N‑ethyl variant (C19H20N2O2S, MW 340.44 g/mol; TPSA identical within 1 Ų) . The difference of one methylene unit adds 14 Da to the molecular weight while minimally affecting polar surface area. This slight mass increase can influence binding kinetics and metabolic stability without altering hydrogen‑bond donor/acceptor counts .

Molecular weight Polar surface area Oral bioavailability

Absence of Detected PAINS or Pan-Assay Interference Alerts in the Core Chemotype

A structural alert analysis of the indole-thioether-acetamide scaffold, as exemplified by CAS 905699‑33‑4, does not match known PAINS (Pan-Assay Interference Compounds) substructures according to publicly curated filters [1]. The thioether linkage is not flagged as a reactive electrophile, and the 2‑methoxyphenyl amide is not recognized as a frequent aggregator. In contrast, some commercially available indole‑sulfonamide or quinone‑containing analogues within broader indole screening collections have been reported to trigger redox‑cycling or non‑specific protein reactivity alerts [2].

PAINS filter Assay interference Compound quality

High-Value Application Scenarios for N-(2-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide in Discovery and SAR Programs


Scaffold-Focused Kinase or GPCR Selectivity Profiling Panels

The indole-thioether-acetamide motif is a recognized privileged scaffold in kinase and GPCR inhibitor design . CAS 905699‑33‑4, with its balanced lipophilicity and clean PAINS profile, is an ideal candidate for inclusion in small focused libraries aimed at mapping selectivity across kinase panels or GPCR subfamilies. Its placement at the 2‑methoxyphenyl/N‑propyl node allows researchers to probe whether the ortho‑methoxy group engages a selectivity pocket distinct from that of the 3‑methoxy or 4‑methoxy congeners .

Solubility‑Optimized Lead Generation for CNS Targets

The estimated lower logP of CAS 905699‑33‑4 relative to its 3‑methoxy isomer suggests improved aqueous solubility and potentially better CNS multiparameter optimization (MPO) scores, making it a preferred choice when designing blood‑brain‑barrier‑penetrant leads. Its modest molecular weight (354 Da) and limited hydrogen‑bond donor/acceptor counts place it within the favorable property space for orally bioavailable CNS agents .

Negative Control for Methoxy‑Positional Isomer SAR Studies

When a hit is identified from a 3‑ or 4‑methoxyphenyl analogue, CAS 905699‑33‑4 can serve as a chemically proximate negative control to confirm that biological activity depends critically on the methoxy substitution pattern. This application leverages the commercial availability of both the 2‑methoxy and 3‑methoxy isomers (CAS 905699‑58‑3) to rapidly establish preliminary SAR without additional synthesis .

Targeted Protein Degradation (PROTAC) or Bifunctional Molecule Assembly

The sulfanyl linker and acetamide terminus of CAS 905699‑33‑4 offer orthogonal conjugation handles for the construction of heterobifunctional molecules such as PROTACs. The N‑propyl indole moiety can be elaborated via the propyl chain or the free indole C‑2 position, while the 2‑methoxyphenyl amide provides a solvent‑exposed exit vector amenable to linker attachment with minimal perturbation of target engagement .

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